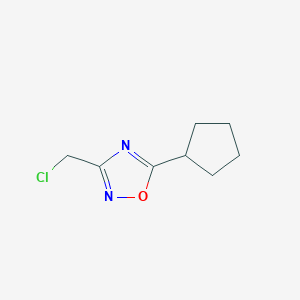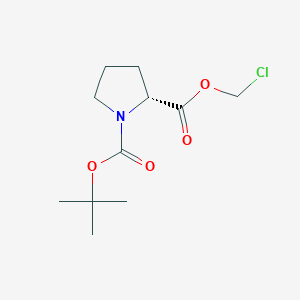
3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole
Übersicht
Beschreibung
The compound “3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole” is an organic compound. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, and two nitrogen atoms in a five-membered ring . The 3-(Chloromethyl) substituent indicates the presence of a -CH2Cl group on the third carbon of the oxadiazole ring. The 5-cyclopentyl substituent indicates the presence of a cyclopentyl group on the fifth carbon of the oxadiazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, with the chloromethyl and cyclopentyl groups attached at the 3rd and 5th positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chloromethyl group, which is a good leaving group, and the 1,2,4-oxadiazole ring, which may participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the chloromethyl group might make it somewhat polar, while the cyclopentyl group would likely contribute to its hydrophobicity .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Heterocyclic Chemistry
3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole and related compounds are pivotal in the synthesis of heterocyclic compounds. These compounds serve as intermediates in the preparation of a wide variety of heterocyclic structures due to their reactivity, especially in reactions involving nucleophilic substitution. For example, the preparation of trichloroacetoamidoxime in aqueous media, followed by application in the one-pot synthesis of 1,2,4-oxadiazoles, demonstrates the utility of chloromethyl oxadiazoles in synthesizing pharmaceutically relevant heterocycles (Bretanha et al., 2009). Similarly, 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan has been identified as a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives, highlighting the versatility of chloromethyl oxadiazoles in synthetic chemistry (Stepanov et al., 2019).
Ring Transformations and Functional Group Interconversions
Chloromethyl oxadiazoles are also key substrates in ring transformations and functional group interconversions. For instance, the transformation of 4-amino-Δ2-1,2,4-oxadiazolines into 1,3,4-oxadiazoles through a sequence involving chloroacetyl derivatives showcases the potential for constructing diverse oxadiazole rings from chloromethyl precursors (El-Abadelah et al., 1991). This ability to modify the heterocyclic core presents significant opportunities for the design of novel compounds with potential biological activities.
Biological Activity and Material Science Applications
The structural motif of 1,3,4-oxadiazoles, including those derived from chloromethyl-oxadiazole intermediates, is known for its wide range of biological properties. Compounds featuring the 1,3,4-oxadiazole ring have been explored for their antibacterial, antifungal, antitubercular, and anticancer activities. This includes drugs such as raltegravir (an antiretroviral), zibotentan (an anticancer agent), and nesapidil (an antihypertensive), demonstrating the pharmaceutical relevance of oxadiazole derivatives (Zarei & Rasooli, 2017). Moreover, 1,3,4-oxadiazoles have shown applications in material science, underscoring their versatility beyond medicinal chemistry.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-5-7-10-8(12-11-7)6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMLZTHNVMYLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650912 | |
| Record name | 3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole | |
CAS RN |
915925-39-2 | |
| Record name | 3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416033.png)



![[(3-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B1416037.png)

![3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1416041.png)


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B1416045.png)
![2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B1416047.png)


![Methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1416052.png)